1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Description
Synthesis Analysis
The synthesis of similar compounds, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, involves designing and creating a library of these derivatives . Another study reported the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .Scientific Research Applications
Synthesis and Structural Exploration
Research has demonstrated the synthesis and structural exploration of compounds related to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone." For example, Benaka Prasad et al. (2018) synthesized a related compound with antiproliferative activity. The study characterized the molecular structure through various techniques, highlighting the compound's potential in medicinal chemistry (Benaka Prasad et al., 2018).
Antimicrobial Activity
Compounds in this category have shown variable and modest antimicrobial activities. Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, showcasing modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011).
Anticonvulsant Agents
Malik and Khan (2014) explored the anticonvulsant activities of novel triazine derivatives, demonstrating that these compounds could serve as effective sodium channel blockers and anticonvulsant agents. This study underscores the therapeutic potential of such compounds in treating seizure disorders (Malik & Khan, 2014).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the compound's binding and activity at the receptor level. This research could inform the development of novel therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(15-12-16(24-19-15)13-4-2-1-3-5-13)21-9-6-14(7-10-21)22-11-8-18-20-22/h1-5,8,11-12,14H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJWVABHBMJOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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